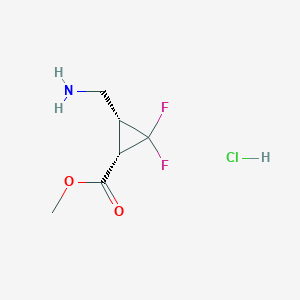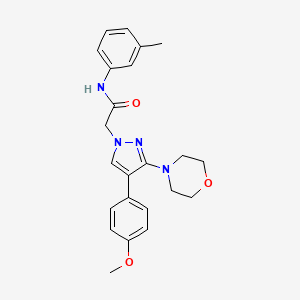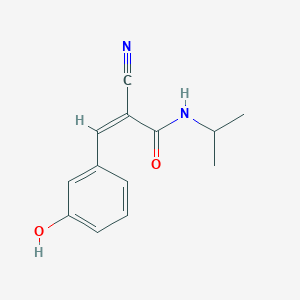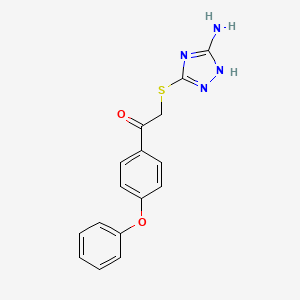
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-phenoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest due to their potential biological activities. In the provided studies, novel compounds with a thiazole core have been synthesized using different starting materials and methods. For instance, the synthesis of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone involved the use of FTIR, 1H NMR, 13C NMR, and mass spectrometric techniques for structural elucidation . Similarly, 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole was synthesized from α-bromo-1-(4-hydroxyphenyl)-1-pentone and thiourea, with its crystal structure determined by X-ray diffraction . The synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts was achieved by reacting the appropriate acids with various bases and salts in alcoholic or aqueous media .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were analyzed using various techniques. Density functional theory (DFT) calculations were performed to optimize the structures and analyze stability and intermolecular charge transfer . X-ray diffraction provided detailed crystallographic information for 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, revealing non-coplanar ring systems and extensive hydrogen bonding . The structure of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts was confirmed using 1H-NMR spectroscopy and HPLC-MS .
Chemical Reactions Analysis
The studies did not provide detailed mechanisms of the chemical reactions involved in the synthesis of the compounds. However, the reactions typically involve nucleophilic substitution and condensation steps, which are common in the synthesis of thiazole derivatives. The interaction of acids with bases to form salts indicates the presence of functional groups capable of undergoing such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were investigated through various analyses. The vibrational calculations, Mulliken atomic charges, and HOMO-LUMO energy levels provided insights into the electronic properties and reactivity of the compounds . The crystallographic data gave information on the solid-state properties, such as the crystal system, space group, and intermolecular interactions . The synthesis of salts suggests the compounds can exhibit different properties depending on the counterions present .
Applications De Recherche Scientifique
Synthesis Approaches
The chemical compound "2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-phenoxyphenyl)ethanone" is part of a broader category of chemicals involving 1,2,4-triazole derivatives. These derivatives are synthesized through various complex chemical reactions. For instance, S-alkylated 4H-1,2,4-triazole-3-thiols and phenyl-4H-1,2,4-triazole-3-thiols were synthesized by alkylation of dihydro-1H-1,2,4-triazole-5-thiones with different bromo-ethanones. These compounds exhibited anti-inflammatory properties (Labanauskas et al., 2004). Another synthesis method involved cycloaddition of arylazides to acetylacetone, resulting in derivatives of 1,2,3-triazole (Pokhodylo et al., 2009).
Chemical Properties and Reactions
The chemical and structural properties of these compounds were often confirmed using modern analytical techniques such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry. For instance, the synthesis of 2-((4-phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N’-(1-phenylethylidene)acetohydrazide, a compound in this chemical family, involved a synthesis from a related sulfanyl acetohydrazide and acetophenone. This compound exhibited antioxidant properties (Šermukšnytė et al., 2022).
Biological Applications
Antioxidant and Anticancer Activity
A significant part of the research on these compounds involves their biological activity, particularly antioxidant and anticancer properties. For instance, some 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showed remarkable antioxidant activity, being more effective than ascorbic acid in some cases. Additionally, these compounds exhibited anticancer activity against specific human cancer cell lines (Tumosienė et al., 2020).
Applications in Material Science
Structural Analysis and Material Properties
Research also delves into the structural properties and applications of these compounds in material science. For example, a study synthesized 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives and analyzed their UV-vis absorption and fluorescence spectra. The fluorescence intensity and maximal emission bands of these compounds were influenced by the groups bonded to the triazole rings, indicating potential applications in material science (Liu et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-15-18-16(20-19-15)23-10-14(21)11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9H,10H2,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKMOISKWIWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CSC3=NNC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2546183.png)
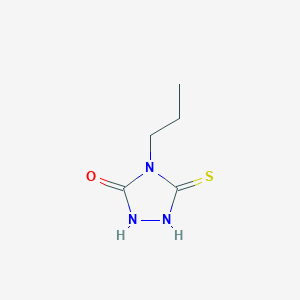
![(1r,4s,5r)-Rel-5-acetyl-2-boc-2-azabicyclo[2.1.1]hexane](/img/structure/B2546185.png)
![N-(3-hydroxy-3-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2546191.png)
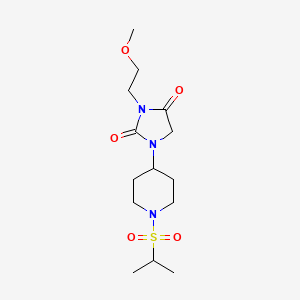


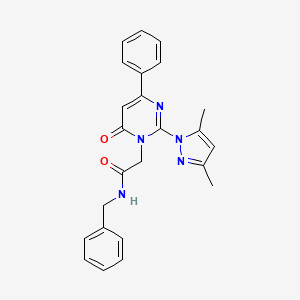
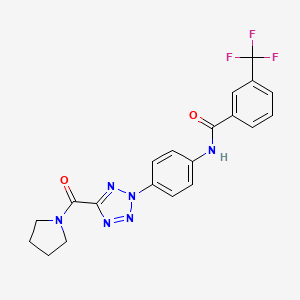
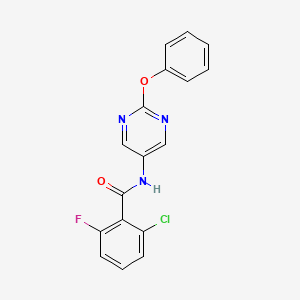
![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2546200.png)
